molecular formula C28H50O8 B13733930 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol CAS No. 32742-88-4

20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol

Katalognummer: B13733930
CAS-Nummer: 32742-88-4
Molekulargewicht: 514.7 g/mol
InChI-Schlüssel: IZCAZGDGLZWLNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound with a molecular formula of C28H50O8 This compound is characterized by the presence of an octylphenoxy group attached to a hexaoxaicosan backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-octylphenol with a suitable polyether compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogens.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is unique due to its specific octylphenoxy group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

32742-88-4

Molekularformel

C28H50O8

Molekulargewicht

514.7 g/mol

IUPAC-Name

2-[2-[2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C28H50O8/c1-2-3-4-5-6-7-8-27-9-11-28(12-10-27)36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29/h9-12,29H,2-8,13-26H2,1H3

InChI-Schlüssel

IZCAZGDGLZWLNZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.